Prunasin

Catalog No.
S579651
CAS No.
M.F
C14H17NO6
M. Wt
295.29 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prunasin

Product Name

Prunasin

IUPAC Name

2-phenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

InChI

InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2

InChI Key

ZKSZEJFBGODIJW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O

Synonyms

passiedulin

Canonical SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O

Description

(S)-2-Hydroxy-2-phenylacetonitrile O-b-D-allopyranoside, also known as passiedulin, belongs to the class of organic compounds known as cyanogenic glycosides. These are glycosides in which the aglycone moiety contains a cyanide group (S)-2-Hydroxy-2-phenylacetonitrile O-b-D-allopyranoside is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, (S)-2-hydroxy-2-phenylacetonitrile O-b-D-allopyranoside is primarily located in the cytoplasm. Outside of the human body, (S)-2-hydroxy-2-phenylacetonitrile O-b-D-allopyranoside can be found in fruits. This makes (S)-2-hydroxy-2-phenylacetonitrile O-b-D-allopyranoside a potential biomarker for the consumption of this food product.

Prunasin is a cyanogenic glycoside, specifically the (R)-enantiomer of mandelonitrile-β-D-glucoside, with the molecular formula C14H17NO6C_{14}H_{17}NO_6 and a molecular weight of approximately 295.28 g/mol . It is primarily found in the seeds and kernels of various plants in the genus Prunus, such as almonds (Prunus dulcis), as well as in certain species of Passiflora and Perilla . Prunasin is notable for its potential toxicity, as it can hydrolyze to produce benzaldehyde and hydrogen cyanide, which are harmful to both humans and animals .

The chemistry of prunasin involves several key reactions:

  • Hydrolysis: Prunasin can be hydrolyzed by the enzyme prunasin β-glucosidase, yielding glucose and mandelonitrile:
     R prunasin+H2ODglucose+mandelonitrile\text{ R prunasin}+H_2O\rightleftharpoons D-\text{glucose}+\text{mandelonitrile}
    This reaction highlights its role as a substrate for further degradation into toxic compounds .
  • Degradation: Upon further hydrolysis, mandelonitrile can spontaneously decompose to produce benzaldehyde and hydrogen cyanide:
    mandelonitrilebenzaldehyde+HCN\text{mandelonitrile}\rightarrow \text{benzaldehyde}+HCN
    This degradation pathway is critical in understanding the toxicity associated with prunasin .
  • Biosynthesis: The biosynthesis of prunasin begins with L-phenylalanine, which undergoes hydroxylation and several enzymatic transformations involving cytochrome P450 enzymes and UDP-glucosyltransferases to ultimately form prunasin from phenylacetonitrile .

Prunasin exhibits significant biological activity, primarily due to its cyanogenic properties. The release of hydrogen cyanide upon hydrolysis poses a risk to herbivores that consume plants containing prunasin, serving as a defense mechanism against predation . Additionally, research indicates that prunasin may possess antimicrobial properties, although more studies are needed to fully elucidate its pharmacological potential .

Prunasin can be synthesized through both natural biosynthetic pathways in plants and synthetic organic chemistry methods:

  • Natural Biosynthesis: In plants like almonds, prunasin is synthesized via the shikimic acid pathway starting from L-phenylalanine. Key enzymes involved include cytochrome P450s and UDP-glucosyltransferases, which facilitate the conversion of phenylalanine through various intermediates into prunasin .
  • Synthetic Approaches: Laboratory synthesis of prunasin typically involves multi-step organic reactions that may include glycosylation reactions using appropriate sugar donors and acceptors to form the glucosidic bond characteristic of cyanogenic glycosides .

Prunasin has several applications, particularly in research and agriculture:

  • Agricultural Research: Its role as a cyanogenic compound makes it a subject of study in plant defense mechanisms against herbivory.
  • Pharmacological Studies: Investigations into its potential antimicrobial properties could lead to new applications in medicine or agriculture.
  • Biochemical Studies: Prunasin serves as a model compound for studying glycosidase enzymes and their roles in plant biochemistry .

Several compounds share structural or functional similarities with prunasin. Here are some notable examples:

Compound NameSource PlantUnique Features
AmygdalinBitter almonds (Prunus dulcis)A more complex cyanogenic glycoside that releases hydrogen cyanide upon hydrolysis.
SambunigrinElderberry (Sambucus nigra)A diastereomer of prunasin that also releases hydrogen cyanide but is found in different plant species.
LinamarinCassava (Manihot esculenta)Another cyanogenic glycoside that releases hydrogen cyanide but has different structural characteristics.
TaxiphyllinVarious speciesA less studied cyanogenic glycoside with similar toxicity profiles but different biosynthetic pathways.

Prunasin's uniqueness lies in its specific enzymatic pathways leading to its formation and degradation, differentiating it from other cyanogenic compounds through its particular source plants and biological roles within those ecosystems .

XLogP3

-0.7

Dates

Modify: 2024-02-18

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